molecular formula C10H12ClN3O2 B3079891 ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1078103-66-8

ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B3079891
CAS No.: 1078103-66-8
M. Wt: 241.67 g/mol
InChI Key: SGGBDEXKZRTEKQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridopyrimidine core with a chloro substituent at position 4 and an ethyl ester group at position 4. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.

Synthesis:
The compound is synthesized via a multi-step route starting from ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (Compound 8). Treatment with POCl₃ at 100°C for 1 hour replaces the hydroxyl group with chlorine to yield the chloride intermediate (Compound 9). Subsequent dehalogenation using zinc powder in THF under acetic acid catalysis affords the final product in 50% yield after purification .

Properties

IUPAC Name

ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(5-14)9(11)13-6-12-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBDEXKZRTEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrido[2,3-d]pyrimidine derivatives, which exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Spectroscopic Data :

  • ¹H-NMR (DMSO-d6) : δ 9.27 (s, 2H), 8.45–8.41 (m, 2H), 7.59–7.52 (m, 3H), 4.36 (q, 2H), 1.33 (t, 3H).
  • ¹³C-NMR : δ 166.30 (C=O), 163.84 (C2), 158.67 (C4/C6), 136.49 (aromatic C), 132.45 (aromatic C), 61.87 (OCH₂), 14.47 (CH₃) .

Comparison with Structural Analogs

Table 1: Key Properties of Ethyl 4-Chloro-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Features
This compound 1078103-66-8 C₁₀H₁₂ClN₃O₂ 241.67 Chloro, ethyl ester Intermediate for kinase inhibitors; moderate reactivity for further substitution .
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 1056934-87-2 C₁₂H₁₆ClN₃O₂ 269.73 Chloro, tert-butyl ester Enhanced steric protection; stable under acidic/basic conditions .
9H-Fluoren-9-ylmthis compound 916420-25-2 C₂₂H₂₀ClN₃O₂ 393.87 Chloro, Fmoc ester Orthogonal protection in peptide synthesis; cleaved under mild basic conditions .
tert-Butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 601516-17-0 C₁₃H₁₇N₃O₃ 263.29 Formyl, tert-butyl ester Reactive aldehyde for nucleophilic additions; versatile building block .

tert-Butyl 4-Chloro-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate

  • Structural Differentiation : The tert-butyl ester group provides superior steric shielding compared to the ethyl group, reducing susceptibility to hydrolysis under harsh conditions.
  • Stability : Requires storage under inert atmosphere (2–8°C) due to sensitivity to moisture .
  • Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

9H-Fluoren-9-ylmethyl (Fmoc) Analogs

  • Functional Utility : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection. Its removal is achieved via piperidine or other mild bases, enabling sequential synthesis of complex molecules .
  • Synthetic Relevance : The bulky Fmoc group improves solubility in organic solvents during SPPS, though it increases molecular weight significantly (393.87 vs. 241.67 for the ethyl variant) .

tert-Butyl 2-Formyl Derivative

  • Reactivity : The formyl group at position 2 allows for condensation reactions (e.g., formation of hydrazones or Schiff bases), making it a precursor for functionalized pyridopyrimidines .
  • Storage : Requires sealing and storage at -20°C to prevent oxidation of the aldehyde group .

Key Comparative Insights

  • Reactivity : Ethyl esters are more reactive in nucleophilic acyl substitutions than tert-butyl esters due to reduced steric hindrance. The Fmoc variant prioritizes orthogonal protection over reactivity.
  • Applications :
    • Ethyl ester : Preferred for cost-effective, large-scale syntheses.
    • tert-Butyl ester : Ideal for reactions requiring prolonged stability (e.g., multi-step syntheses).
    • Fmoc ester : Central to peptide and oligonucleotide chemistry.
    • Formyl derivative : Enables diversity-oriented synthesis via aldehyde reactivity.

Biological Activity

Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1078103-66-8) is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiproliferative agent. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12ClN3O2
  • Molar Mass : 241.67 g/mol
  • Structural Characteristics : The compound features a pyridopyrimidine moiety with a chlorine substituent at the 4-position and an ethyl ester at the carboxylate group.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Protein Synthesis : Similar to other pyrimidine derivatives, this compound has been shown to inhibit bacterial growth by interfering with protein synthesis. It binds to bacterial ribosomes, preventing the formation of the enzyme complex necessary for protein synthesis, which ultimately leads to cell death .
  • Targeting Kinase Activity : The compound is being explored for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling pathways and are often implicated in cancer progression. Inhibitors targeting these enzymes can be effective in cancer therapy .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The mechanism involves disruption of protein synthesis pathways in bacteria .

Antiproliferative Effects

In vitro studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, it was noted that derivatives with similar structures exhibited activity against A431 vulvar epidermal carcinoma cells, significantly inhibiting their proliferation and invasion capabilities .

Table 1: Summary of Biological Activities

Activity Type Observed Effects References
AntimicrobialInhibition of bacterial growth ,
AntiproliferativeReduced proliferation in cancer cell lines ,
Kinase InhibitionPotential inhibitor of various kinases ,

Notable Research Findings

  • Antimicrobial Studies : In a study focusing on the antibacterial properties of pyridopyrimidine derivatives, this compound was highlighted for its ability to inhibit protein synthesis in bacterial cells effectively .
  • Cancer Research : A recent investigation into kinase inhibitors revealed that compounds with similar structural frameworks to this compound showed significant promise as therapeutic agents against various cancers by targeting specific signaling pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step routes involving cyclocondensation and halogenation. For example, pyridopyrimidine scaffolds are often constructed using ethyl carboxylate intermediates under reflux conditions with catalysts like POCl₃ or SOCl₂ for chlorination at the 4-position . Optimization includes controlling temperature (70–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize by-products. Evidence from analogous syntheses shows yields improve with slow addition of halogenating agents and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), dihydropyridine protons (δ 2.5–3.5 ppm), and pyrimidine ring protons (δ 7.0–8.5 ppm). ¹³C NMR should show carbonyl carbons at ~165–170 ppm .
  • IR : Expect C=O stretches (~1715 cm⁻¹ for ester), C-Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₂ClN₃O₂). High-resolution MS can resolve isotopic patterns for chlorine .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

  • Methodology : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (4–9) and temperature (4°C to room temperature) are essential. Degradation studies via HPLC can identify hydrolytic pathways (e.g., ester cleavage under basic conditions). Storage in anhydrous environments at -20°C is recommended to prevent Cl-substitution .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the 4-chloro position, and how do substituents influence regioselectivity?

  • Methodology : The 4-Cl group undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the pyrimidine ring. Computational studies (DFT) can predict activation energies for substitution with amines or thiols. Steric effects from the ethyl ester and dihydropyridine ring may direct nucleophiles to para positions. Kinetic monitoring via LC-MS helps identify intermediates .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions of this compound?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the 4-Cl site. Solvent models (e.g., PCM) refine reactivity predictions .
  • Docking : Screen against target enzymes (e.g., kinases) using PyMol or AutoDock. Focus on hydrogen bonding with the pyrimidine N atoms and hydrophobic interactions with the dihydropyridine ring .

Q. What strategies improve yield and purity in multi-step syntheses involving this compound?

  • Methodology :

  • Step Optimization : Use flow chemistry for halogenation steps to enhance reproducibility .
  • Purification : Employ preparative HPLC or silica gel chromatography with gradient elution (hexane/EtOAc). Monitor by TLC (Rf ~0.4 in 3:7 hexane/EtOAc) .
  • By-Product Analysis : Characterize impurities (e.g., dechlorinated derivatives) via tandem MS and adjust reaction stoichiometry to suppress their formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data or synthetic yields for this compound?

  • Methodology : Cross-validate data across multiple batches using standardized conditions (e.g., identical NMR solvents, MS ionization modes). For yield variations, replicate experiments under controlled humidity/temperature. Compare with structurally analogous compounds (e.g., ethyl pyrido[2,3-d]pyrimidine carboxylates) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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